Isoxanthohumol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory and Antioxidant Properties

Several studies have explored the potential anti-inflammatory and antioxidant properties of Isoxanthohumol. These properties are believed to be linked to its ability to:

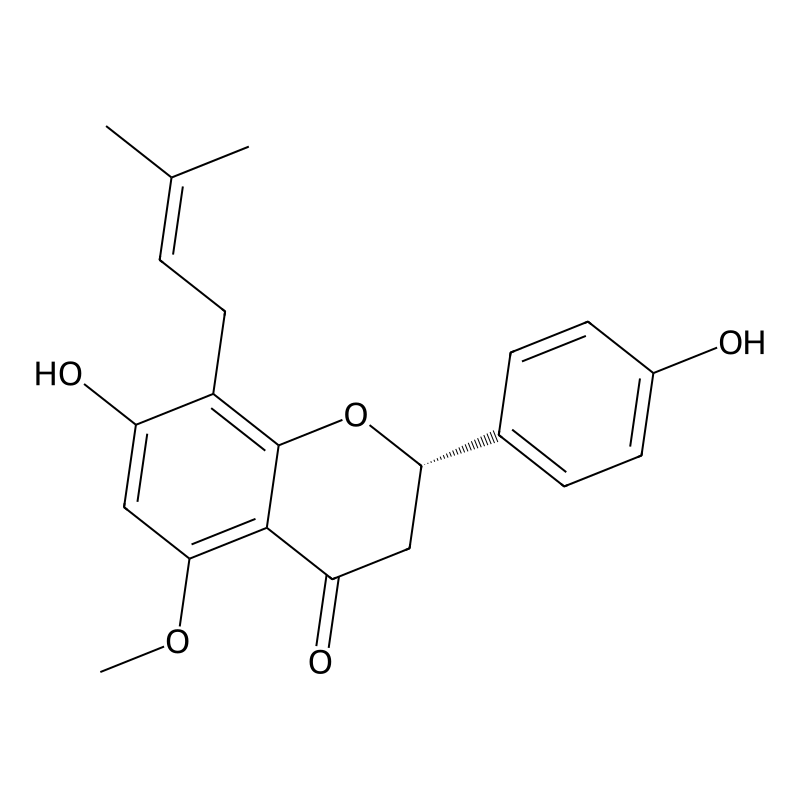

Isoxanthohumol is a prenylflavonoid compound primarily derived from hops (Humulus lupulus L.), a plant commonly used in beer production. It is characterized by its unique chemical structure, which includes a prenyl group that contributes to its biological activity. Isoxanthohumol has garnered attention for its potential health benefits, particularly as a phytoestrogen, which suggests it may mimic estrogen in the body, albeit with limited estrogenic activity at typical dietary concentrations found in beer .

Phytoestrogenic effects

Isoxanthohumol's structure allows it to bind to estrogen receptors in the body, potentially influencing hormone-dependent processes []. However, its effects compared to natural estrogen are likely weak [].

Anti-cancer properties

The mechanism of isoxanthohumol's anti-cancer activity is still under investigation. Studies suggest it might interfere with cell signaling pathways involved in cancer development [].

Antibacterial effects

Isoxanthohumol likely disrupts bacterial membranes, hindering their growth and contributing to beer's preservation.

Note

More research is needed to fully understand the specific mechanisms by which isoxanthohumol exerts its various effects.

Safety

Studies suggest isoxanthohumol is generally safe at the concentrations found in beer []. However, its potential hormonal effects warrant further investigation, particularly for individuals with hormone-sensitive conditions [].

Hazards:

- Limited data exists on specific hazards associated with isoxanthohumol.

- As with most organic compounds, it's advisable to handle it with care, following proper laboratory safety protocols.

- Chemical Cyclization: This reaction typically occurs in an alkaline aqueous solution, where xanthohumol is treated to form isoxanthohumol through a cyclization mechanism .

- Microbial Transformation: Certain fungi, such as Rhizopus oryzae, can biotransform xanthohumol into isoxanthohumol, producing a racemic mixture of flavanones .

The metabolic pathways of isoxanthohumol involve hydroxylation and the formation of epoxides, which are opened by intramolecular reactions with adjacent hydroxyl groups .

Isoxanthohumol exhibits various biological activities that are of interest in pharmacology and nutrition:

- Estrogenic Activity: Isoxanthohumol is recognized for its moderate estrogenic effects in vitro, which may contribute to its potential role in hormone-related health issues .

- Inhibition of Enzymes: It acts as a tight-binding inhibitor of human aldo-keto reductases 1B1 and 1B10, enzymes implicated in cancer therapy and diabetic complications .

- Antioxidant Properties: Isoxanthohumol has been studied for its antioxidant capabilities, which may help mitigate oxidative stress-related diseases .

Isoxanthohumol can be synthesized through several methods:

- Chemical Synthesis:

- Microbial Biotransformation:

Isoxanthohumol has several applications across various fields:

- Nutraceuticals: Due to its phytoestrogenic properties, it is explored for potential use in dietary supplements aimed at managing menopausal symptoms and hormonal balance .

- Pharmaceuticals: Its ability to inhibit key enzymes makes it a candidate for developing treatments for diabetes and cancer prevention .

- Food Industry: As a natural compound found in hops, it contributes to the health benefits associated with moderate beer consumption.

Research indicates that isoxanthohumol interacts with various biological systems:

- Metabolic Pathways: Isoxanthohumol can be metabolized into other active compounds such as 8-prenylnaringenin, another potent phytoestrogen, through enzymatic processes in the liver and gut microbiota .

- Enzyme Inhibition: Studies have shown that isoxanthohumol effectively inhibits aldo-keto reductases involved in glucose metabolism and cancer progression .

Isoxanthohumol shares structural similarities with several other compounds derived from hops and other plants. Here are some notable comparisons:

| Compound | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Xanthohumol | Prenylflavonoid with similar structure | Antioxidant, anti-cancer properties | Precursor to isoxanthohumol; more potent effects |

| 8-Prenylnaringenin | Derived from isoxanthohumol | Strong phytoestrogen | Most potent phytoestrogen known |

| Hesperidin | Flavonoid glycoside | Antioxidant, anti-inflammatory | Commonly found in citrus fruits |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Widely studied for cardiovascular benefits |

Isoxanthohumol's uniqueness lies in its specific metabolic pathways and moderate estrogenic activity compared to these similar compounds. While xanthohumol serves as its precursor, the transformation into isoxanthohumol highlights a significant step in enhancing its biological properties.

In vitro cellular assays represent the foundational experimental approach for investigating isoxanthohumol bioactivity across diverse biological systems. Cancer cell models have demonstrated significant susceptibility to isoxanthohumol treatment, with drug-resistant human papillary BCPAP thyroid cancer cells showing marked cytotoxicity responses [1] [2]. The methylthiazolyldiphenyl-tetrazolium bromide assay has emerged as the primary viability assessment method, revealing concentration-dependent effects with half-maximal inhibitory concentrations ranging from micromolar to submillimolar levels depending on cell type specificity [1] [2].

Endothelial cell models utilizing human umbilical vein endothelial cells have provided critical insights into isoxanthohumol's antiangiogenic properties [3] [4]. Western blotting analyses demonstrate substantial reductions in vascular endothelial growth factor receptor 2 expression, with 55% inhibition observed at 10 micromolar concentrations [3]. Complementary studies using human aortic smooth muscle cells reveal parallel anti-inflammatory effects, including 26-40% tumor necrosis factor alpha reduction and 24-42% nuclear factor kappa B pathway inhibition [3].

Metabolic cellular models encompass intestinal barrier function assessment through Caco-2 cell monolayers and invasion potential evaluation using HT115 colon carcinoma cells [5]. These models demonstrate isoxanthohumol's capacity to reduce cellular invasion by up to 52% while maintaining antigenotoxic activity at concentrations below cytotoxic thresholds [5]. Phase contrast microscopy and fluorescence-based detection methods enable real-time monitoring of morphological alterations and apoptotic progression in treated cell populations [1] [2].

| Study Model | Cell Line | Assay Method | Key Findings |

|---|---|---|---|

| BCPAP Thyroid Cancer | Human papillary cancer cells | MTT assay, Western blotting | 20% viability at 96 μM; PI3K/AKT/mTOR inhibition |

| Endothelial HUVEC | Human umbilical vein cells | Retinal angiogenesis assay | 55% VEGFR2 reduction; 47% Akt inhibition |

| Vascular Smooth Muscle | Human aortic cells | TNF-α/NF-κB analysis | 26-40% TNF-α reduction |

| Colon Carcinoma | Caco-2 and HT115 cells | Invasion and viability assays | 52% invasion reduction |

In Vivo Animal Models: Obesity, Metabolic Syndrome, and Hepatic Studies

In vivo animal models utilizing C57BL/6J mice have established isoxanthohumol's profound effects on obesity and metabolic syndrome [6] [7] [8]. High-fat diet-induced obesity models demonstrate dose-dependent reductions in visceral fat accumulation, with 180 milligrams per kilogram oral administration producing significant body weight suppression over eight-week treatment periods [6] [7]. These effects correlate directly with substantial alterations in gut microbiome composition, particularly the emergence of Akkermansia muciniphila populations increasing from undetectable levels to 23-24% of total microbiome abundance [6] [7].

Metabolic syndrome models reveal isoxanthohumol's capacity to improve glucose metabolism through inhibition of intestinal lipid absorption [8] [9]. Mechanistic studies demonstrate reduced cluster of differentiation 36 expression in small intestinal tissues, corresponding with increased fecal lipid excretion and improved glucose tolerance test results [8] [9]. Germ-free mouse experiments provide definitive evidence that these metabolic benefits require intact microbiome function, as isoxanthohumol shows no significant anti-obesity effects in microbiome-depleted animals [6] [7].

Hepatic studies using both acute and chronic administration protocols demonstrate preferential tissue accumulation patterns [10] [11]. Triton-induced hyperlipidemia models show dose-dependent hepatic isoxanthohumol accumulation with correlation coefficients of 0.813, indicating predictable tissue distribution kinetics [10]. Histological analyses including hematoxylin and eosin staining and Oil Red O lipid visualization confirm amelioration of hepatic steatosis and reduced nonalcoholic fatty liver disease activity scores following isoxanthohumol treatment [10].

| Study Model | Treatment Duration | Dosage | Primary Endpoint | Significant Results |

|---|---|---|---|---|

| High-Fat Diet Obesity | 8 weeks | 20-180 mg/kg oral | Body weight, fat accumulation | 23-24% A. muciniphila increase |

| Metabolic Syndrome | 12 weeks | 30 mg/kg daily | Glucose metabolism | CD36 expression reduction |

| Hyperlipidemia | 28 days | 112.5-1500 mg/kg | Hepatic steatosis | Dose-dependent liver accumulation (r=0.813) |

| Germ-Free Validation | 8 weeks | 60-180 mg/kg | Anti-obesity validation | No effect without microbiome |

Molecular Biology Techniques: Gene Expression, Protein Analysis, and Pathway Elucidation

Gene expression analysis employing quantitative reverse transcription polymerase chain reaction reveals isoxanthohumol's regulatory effects on inflammatory and metabolic gene networks [12] [9] [13]. Target genes including tumor necrosis factor alpha, interleukin-1 beta, and cluster of differentiation 36 show dose-dependent expression modulation, with relative abundance calculations demonstrating significant downregulation of pro-inflammatory mediators [13] [14]. Sixteen ribosomal ribonucleic acid gene sequencing provides comprehensive microbiome gene expression profiling, revealing functional pathway alterations in bile acid metabolism and amino acid processing [13] [14].

Protein analysis through Western blotting techniques enables quantification of key signaling pathway components [10] [15]. Phosphorylation-specific antibodies targeting adenosine monophosphate-activated protein kinase, peroxisome proliferator-activated receptor alpha, phosphoinositide 3-kinase, and protein kinase B demonstrate isoxanthohumol's capacity to activate metabolic signaling cascades [10] [15]. Band intensity normalization to loading controls ensures accurate quantification of protein expression changes, with densitometric analysis revealing significant activation of lipid metabolism regulatory pathways [10] [15].

Pathway elucidation focuses on phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin and adenosine monophosphate-activated protein kinase/peroxisome proliferator-activated receptor alpha signaling networks [1] [2] [10]. Isoxanthohumol treatment produces remarkable inhibition of phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway components in cancer cell models while simultaneously activating adenosine monophosphate-activated protein kinase/peroxisome proliferator-activated receptor alpha pathways in metabolic disease models [1] [2] [10]. This dual mechanism suggests tissue-specific and context-dependent regulatory effects.

| Technique Category | Specific Methods | Target Genes/Proteins | Key Regulatory Effects |

|---|---|---|---|

| Gene Expression | qRT-PCR, 16S rRNA sequencing | TNF-α, IL-1β, CD36 | Inflammatory gene downregulation |

| Protein Analysis | Western blotting, phospho-antibodies | p-AMPK, PPARα, p-PI3K, p-AKT | Metabolic pathway activation |

| Pathway Analysis | Signaling cascade mapping | VEGFR2, Ang1, Ang2, NF-κB | Angiogenesis inhibition |

| Apoptosis Detection | Annexin V-FITC/PI staining | Phosphatidylserine externalization | Cell death induction |

Microbiome Analysis: 16S rRNA Sequencing and Functional Profiling

Sixteen ribosomal ribonucleic acid gene sequencing represents the primary methodology for comprehensive microbiome characterization in isoxanthohumol research [6] [7] [13] [14]. MiSeq-based high-throughput sequencing platforms enable detailed taxonomic profiling, revealing dramatic shifts in microbial community structure following isoxanthohumol administration [13] [14]. Phylum-level analyses demonstrate significant increases in Verrucomicrobia abundance, with this bacterial group expanding from undetectable levels to comprising substantial portions of the total microbiome [13] [14].

Functional profiling through metabolic pathway reconstruction elucidates the mechanistic basis of microbiome-mediated isoxanthohumol effects [16] [13]. Bile acid metabolism pathways show particular sensitivity to isoxanthohumol treatment, with reduced secondary bile acid production correlating with improved metabolic outcomes [16] [13]. Amino acid processing functions also demonstrate significant alterations, with fecal amino acid concentrations showing dose-dependent reductions in high-fat diet fed animals receiving isoxanthohumol supplementation [17] [16].

Species-specific quantification using quantitative polymerase chain reaction with Akkermansia muciniphila-specific primer sets confirms the remarkable expansion of this beneficial bacterial species [13] [14]. Copy number quantification reveals dose-dependent increases in Akkermansia muciniphila abundance, while simultaneous measurements of Clostridium cluster XI populations show corresponding decreases [13] [14]. Alpha diversity indices including Shannon diversity and beta diversity measures using Bray-Curtis distance calculations demonstrate significant community structure reorganization following isoxanthohumol treatment [13] [14].

| Analysis Type | Technical Platform | Target Organisms | Quantitative Measures | Significant Findings |

|---|---|---|---|---|

| 16S rRNA Sequencing | MiSeq high-throughput | A. muciniphila, Blautia, Oscillospira | Relative abundance percentages | A. muciniphila: 0% to 23-24% increase |

| Functional Profiling | Metabolic pathway reconstruction | Bile acid metabolism pathways | Metabolic flux analysis | Reduced secondary bile acid production |

| Metabolomics Integration | LC-MS/MS profiling | Secondary bile acids, amino acids | Concentration changes (mg/g feces) | Deoxycholic acid reduction |

| Species-Specific qPCR | Primer-based quantification | Clostridium cluster XI | Copy number analysis | Dose-dependent Clostridium reduction |

Computational Approaches: Network Pharmacology and Molecular Docking

Network pharmacology approaches utilize Swiss Target Prediction servers and Cytoscape visualization platforms to map isoxanthohumol interactions with human protein targets [18] [19] [20]. Target prediction algorithms employ probability score thresholds of 0.5 or greater to identify high-confidence protein binding partners, enabling construction of comprehensive compound-target interaction networks [18] [19]. Gene Ontology and Kyoto Encyclopedia of Genes and Genomes enrichment analyses provide functional annotation of predicted target proteins, revealing involvement in metabolic regulation, inflammatory response, and cellular signaling pathways [18] [19].

Molecular docking studies employ AutoDock 4.2.6 and iGEMDOCK software packages to evaluate isoxanthohumol binding affinity to specific protein targets [21] [22] [23]. Carbonic anhydrase isoforms and cholinesterase enzymes represent well-characterized targets, with binding affinity measurements revealing inhibition constants ranging from 0.34 to 15.08 micromolar [22] [24]. Validation protocols include retrospective analysis comparing computational predictions with experimental binding data, demonstrating strong correlation between predicted and observed bioactivity [22] [23].

Pharmacokinetic modeling integrates physiologically-based pharmacokinetic approaches with compartmental analysis to predict tissue distribution dynamics [25] [11]. High-purity isoxanthohumol preparations exceeding 90% purity enable accurate model parameterization, with maximum plasma concentrations of 3.95 ± 0.81 micromolar achieved within 0.5 hours following oral administration [25] [11]. Correlation analysis between computational predictions and experimental pharmacokinetic data validates model accuracy for clinical translation [25] [11].

| Computational Method | Software Platform | Target Database | Binding Affinity/Scores | Validation Methods |

|---|---|---|---|---|

| Network Pharmacology | Swiss Target Prediction, Cytoscape | Human protein structures (PDB) | Probability score ≥0.5 | GO/KEGG enrichment analysis |

| Molecular Docking | AutoDock 4.2.6, iGEMDOCK | Carbonic anhydrase, cholinesterase | Ki values: 0.34-15.08 μM | Experimental correlation |

| Pharmacokinetic Modeling | PBPK modeling, compartmental analysis | Tissue distribution | Cmax 3.95 ± 0.81 μmol/L | High-purity IXN validation |

| Protein-Protein Interaction | STRING database | Hub target identification | Network topology analysis | Literature cross-validation |

Pharmacokinetic and Tissue Distribution Studies in Preclinical Models

Single-dose pharmacokinetic studies using 50 milligrams per kilogram oral administration in C57BL/6J mice demonstrate rapid systemic absorption with maximum plasma concentrations achieved within 0.5 hours [25] [11]. High-pressure liquid chromatography analysis reveals preferential tissue distribution patterns with liver concentrations exceeding those in kidney, pancreas, lung, skeletal muscle, spleen, thymus, and heart tissues [25] [11]. This hepatic accumulation pattern suggests potential for targeted therapeutic applications in liver-related metabolic disorders [25] [11].

Multiple-dose studies involving 30 milligrams per kilogram daily administration for 14 days confirm sustained tissue exposure without significant accumulation differences compared to single-dose regimens [25] [11]. Tissue extraction protocols using high-pressure liquid chromatography enable quantification of both parent compound and metabolite concentrations, revealing intake period-dependent accumulation patterns for 8-prenylnaringenin metabolites [25] [11]. Correlation analysis demonstrates negative correlation coefficients (-0.255) between isoxanthohumol intake amount and 8-prenylnaringenin accumulation, suggesting saturable metabolic conversion pathways [25] [11].

Dose-response studies in Sprague-Dawley rats using doses ranging from 112.5 to 1500 milligrams per kilogram demonstrate dose-dependent hepatic accumulation with correlation coefficients of 0.813 [10]. Ultra-performance liquid chromatography tandem mass spectrometry enables precise quantification across this broad dose range, confirming predictable dose-response relationships suitable for therapeutic dosing protocols [10]. Cross-species pharmacokinetic comparisons reveal consistent bioavailability profiles between mouse and rat models, supporting translational research applications [10] [11].

| Study Design | Species/Model | Analytical Method | Tissue Distribution | Pharmacokinetic Parameters | Clinical Relevance |

|---|---|---|---|---|---|

| Single Dose (50 mg/kg) | C57BL/6J mice | High-pressure liquid chromatography | Liver > kidney > pancreas > lung | Cmax: 3.95 ± 0.81 μmol/L at 0.5h | Rapid systemic availability |

| Multiple Dose (14 days) | C57BL/6J mice | HPLC tissue extraction | Liver > kidney > thymus > spleen | Persistent detection up to 24h | Sustained tissue exposure |

| Dose-Response Study | Sprague-Dawley rats | UPLC-MS/MS quantification | Dose-dependent hepatic accumulation | Correlation coefficient: 0.813 | Predictable dose-response |

| Metabolite Analysis | Mouse tissue analysis | Metabolite-specific detection | Intake period-dependent accumulation | 8-PN correlation: -0.255 | Active metabolite formation |